molecular formula C10H14ClNO2 B13467132 2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide

2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B13467132
M. Wt: 215.67 g/mol
InChI Key: QJSYSBXZKKEDGL-UHFFFAOYSA-N
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Description

2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide is a chemical compound with the molecular formula C₉H₁₄ClNO₂ It is known for its unique structure, which includes a chloroacetamide group, an oxolane ring, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of chloroacetyl chloride with N-(oxolan-2-yl)methyl-N-(prop-2-yn-1-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The oxolane ring can be reduced to form tetrahydrofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Substitution Reactions: Products include azidoacetamides, thiocyanatoacetamides, and methoxyacetamides.

    Oxidation Reactions: Products include acetylenic ketones or aldehydes.

    Reduction Reactions: Products include tetrahydrofuran derivatives.

Scientific Research Applications

2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The oxolane ring and propynyl group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-propargylacetamide: Similar structure but lacks the oxolane ring.

    5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide: Contains a nitro group and a benzamide moiety instead of the acetamide group.

Uniqueness

2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the oxolane ring, which imparts specific chemical and biological properties. The combination of the chloroacetamide group, oxolane ring, and propynyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-chloro-N-(oxolan-2-ylmethyl)-N-prop-2-ynylacetamide

InChI

InChI=1S/C10H14ClNO2/c1-2-5-12(10(13)7-11)8-9-4-3-6-14-9/h1,9H,3-8H2

InChI Key

QJSYSBXZKKEDGL-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CC1CCCO1)C(=O)CCl

Origin of Product

United States

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